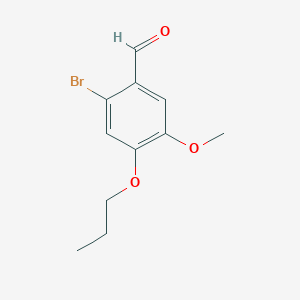

2-Bromo-5-methoxy-4-propoxybenzaldehyde

Description

BenchChem offers high-quality 2-Bromo-5-methoxy-4-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxy-4-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNVXLLKGRFKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FT-IR analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

An In-depth Technical Guide to the FT-IR Analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to offer a deep, logic-driven exploration of methodology, spectral prediction, and data interpretation. It is designed for researchers, scientists, and drug development professionals who require robust, verifiable structural confirmation of this compound. The guide details two primary sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission—elucidating the scientific rationale for selecting the appropriate technique. A detailed prediction of the characteristic vibrational modes is presented, followed by a systematic approach to spectral interpretation, ensuring the analyst can confidently identify the compound and assess its purity.

Introduction

The Analyte: 2-Bromo-5-methoxy-4-propoxybenzaldehyde

The target of our analysis is 2-Bromo-5-methoxy-4-propoxybenzaldehyde, a complex benzaldehyde derivative. Its structure is characterized by a 1,2,4,5-tetrasubstituted aromatic ring bearing an aldehyde, a bromine atom, a methoxy group, and a propoxy group. The precise arrangement and presence of these functional groups dictate its chemical reactivity and potential applications as a building block in the synthesis of more complex molecules, such as pharmaceuticals or specialty chemicals.

The Role of FT-IR in Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule.[1] By measuring the absorption of infrared radiation as it excites molecular vibrations, FT-IR provides a unique spectroscopic "fingerprint."[2] For a molecule like 2-Bromo-5-methoxy-4-propoxybenzaldehyde, FT-IR serves as a critical first-line method to:

-

Confirm the presence of the key aldehyde carbonyl (C=O) group.

-

Verify the existence of aromatic C-H and C=C bonds.

-

Detect the characteristic C-O stretches of the methoxy and propoxy ether linkages.

-

Confirm the presence of aliphatic C-H bonds in the alkoxy chains.

-

Provide evidence for the carbon-bromine bond in the low-frequency region.

This guide provides the necessary protocols and interpretive logic to achieve a definitive analysis.

Foundational Principles of FT-IR Spectroscopy

The core principle of FT-IR spectroscopy is that covalent bonds within a molecule are not static; they are in constant motion, undergoing stretching and bending vibrations at specific, quantized frequencies.[2] When infrared radiation is passed through a sample, energy is absorbed at frequencies that match these natural vibrational modes. An FT-IR spectrometer measures which frequencies were absorbed, generating a spectrum that plots energy (as wavenumber, cm⁻¹) versus the percentage of light transmitted or absorbed.

The spectrum is typically divided into two main areas:

-

Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types (e.g., O-H, N-H, C=O, C≡N) and are highly diagnostic.[3]

-

Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains a complex pattern of absorptions arising from the coupled vibrations of the entire molecular skeleton. While difficult to assign to individual bonds, this pattern is unique to a specific molecule, serving as its definitive "fingerprint".[2][3]

Methodology Selection and Experimental Design

The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample handling technique. For a solid sample like 2-Bromo-5-methoxy-4-propoxybenzaldehyde, two methods are prevalent: Attenuated Total Reflectance (ATR) and the traditional Potassium Bromide (KBr) pellet method.

Choosing the Right Sampling Technique: A Causality-Based Decision

-

Attenuated Total Reflectance (ATR): This has become the dominant method for solid sample analysis due to its simplicity and speed.[4][5] The technique involves pressing the solid sample against a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is directed through the crystal and reflects internally, creating a short-range "evanescent wave" that penetrates a few micrometers into the sample.[6][7] Where the sample's functional groups absorb energy, the reflected beam is attenuated.

-

Potassium Bromide (KBr) Pellet Method: This classic transmission technique involves intimately grinding a small amount of sample (typically 0.2-1%) with pure, dry KBr powder.[9][10] The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam passes.[11]

-

Why Choose KBr? KBr is transparent to IR radiation, providing a clean matrix. This method can yield very high-quality, high-resolution spectra and is often required when comparing an experimentally obtained spectrum to historical reference spectra from older databases. However, the process is labor-intensive and highly susceptible to moisture contamination, which introduces broad O-H absorption bands (~3400 cm⁻¹) that can obscure important features.[9][12]

-

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the logical workflow for the FT-IR analysis, guiding the researcher through the decision-making process and key steps for both ATR and KBr methodologies.

Spectral Interpretation and Verification

A self-validating interpretation of the acquired spectrum should proceed systematically.

-

Initial Survey (4000-2500 cm⁻¹): Scan for the absence of a very broad absorption centered around 3400 cm⁻¹, which would indicate water contamination in a KBr pellet or a hydroxyl impurity. [9]Confirm the presence of sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and stronger, sharp peaks just below 3000 cm⁻¹ (aliphatic C-H).

-

Diagnostic Aldehyde Check (2850-2700 cm⁻¹): This is a critical validation step. Locate the characteristic pair of aldehydic C-H stretching peaks. The peak around 2720 cm⁻¹ is particularly diagnostic and its presence strongly supports the aldehyde assignment. [13]3. Carbonyl Region (1800-1650 cm⁻¹): Identify the strongest peak in the spectrum, which should be the C=O stretch. Its position should be confirmed to be in the 1710-1685 cm⁻¹ range, consistent with an aromatic aldehyde. [14]4. Double Bond Region (1650-1450 cm⁻¹): Locate the multiple, medium-intensity C=C stretching peaks of the aromatic ring. These confirm the presence of the benzene core.

-

Ether and Fingerprint Region (<1500 cm⁻¹): Identify the two very strong C-O stretching bands characteristic of the aryl-alkyl ether linkages between 1275-1020 cm⁻¹. Finally, examine the complex pattern of the fingerprint region. While individual peak assignment is challenging, the presence of a medium-to-strong band in the 690-515 cm⁻¹ range is consistent with the C-Br stretch. [15] By systematically confirming the presence of each of these key bands in their predicted regions, the structure of 2-Bromo-5-methoxy-4-propoxybenzaldehyde can be verified with a high degree of confidence.

Conclusion

The is a powerful and definitive method for structural verification when executed with scientific rigor. The choice between the rapid ATR method and the traditional KBr pellet method should be based on the analytical goal, balancing speed against the potential for higher resolution. A successful analysis hinges on a clear understanding of the predicted spectrum, focusing on the key diagnostic absorptions: the conjugated aldehyde C=O stretch, the unique aldehydic C-H doublet, the strong C-O ether bands, and the distinct zones of aromatic and aliphatic C-H stretches. By following the protocols and interpretive logic outlined in this guide, researchers can confidently use FT-IR spectroscopy to validate the identity and integrity of this important synthetic intermediate.

References

-

Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Olori, L. et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link]

-

Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Workman, J. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Yusti, I. et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry. [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). IR: aldehydes. Organic Chemistry. [Link]

-

Yusti, I. et al. (2019, April 15). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]

-

OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. Organic Chemistry. [Link]

-

Sigma-Aldrich. (2019, October 30). IR Spectrum Table & Chart. ResearchGate. [Link]

-

Workman, J. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

-

UCLA. (n.d.). IR Absorption Table. [Link]

-

Hesse, M. et al. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. [Link]

-

UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. agilent.com [agilent.com]

- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.com]

- 8. jascoinc.com [jascoinc.com]

- 9. kinteksolution.com [kinteksolution.com]

- 10. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 11. scienceijsar.com [scienceijsar.com]

- 12. shimadzu.com [shimadzu.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Technical Guide: Use of 2-Bromo-5-methoxy-4-propoxybenzaldehyde in Organic Synthesis

[1]

Executive Summary & Compound Profile

2-Bromo-5-methoxy-4-propoxybenzaldehyde is a highly functionalized aromatic building block.[1][2][] Its structure features an aldehyde for condensation reactions, a bromine atom for cross-coupling (Suzuki, Buchwald), and a specific 4,5-dialkoxy substitution pattern that mimics the pharmacophore of several FDA-approved drugs (e.g., Roflumilast, Erlotinib). It is primarily employed in the development of anti-inflammatory agents and tyrosine kinase inhibitors.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-Bromo-5-methoxy-4-propoxybenzaldehyde |

| CAS Number | 515847-38-8 |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Key Functionality | Electrophilic aldehyde, Aryl bromide (leaving group) |

Synthesis Protocol: The "Vanillin Route"

The most robust industrial synthesis utilizes Vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material.[1] This route is preferred over isovanillin due to cost-efficiency and superior regiocontrol during the bromination step.[1]

Reaction Scheme Logic

-

Alkylation (Step 1): The phenolic hydroxyl of vanillin is alkylated with propyl bromide. This locks the 4-position with a propoxy group.[1][2]

-

Regioselective Bromination (Step 2): The resulting 3-methoxy-4-propoxybenzaldehyde undergoes electrophilic aromatic substitution.[1] The methoxy group at C3 directs the incoming bromine to the para position (C6). Upon renumbering the ring according to IUPAC priority (Aldehyde C1), the bromine resides at C2, yielding the target.

Detailed Experimental Procedure

Step 1: Synthesis of 4-Propoxy-3-methoxybenzaldehyde[1]

-

Reagents: Vanillin (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (Dimethylformamide). -

Protocol:

-

Charge a round-bottom flask with Vanillin (15.2 g, 100 mmol) and anhydrous DMF (100 mL).

-

Add

(27.6 g, 200 mmol) and stir at room temperature for 15 minutes. -

Add 1-Bromopropane (10.9 mL, 120 mmol) dropwise.

-

Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate. Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

-

Yield: ~95% (Pale yellow solid).

-

Step 2: Bromination to 2-Bromo-5-methoxy-4-propoxybenzaldehyde[1][2][]

-

Reagents: 4-Propoxy-3-methoxybenzaldehyde (from Step 1), Bromine (

), Sodium Acetate (NaOAc), Acetic Acid (AcOH).[1] -

Protocol:

-

Dissolve the intermediate (19.4 g, 100 mmol) in Glacial Acetic Acid (150 mL). Add NaOAc (12.3 g, 150 mmol) to buffer the solution.

-

Cool the solution to 0–5°C in an ice bath.

-

Add a solution of Bromine (16.0 g, 100 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes. Critical: Maintain temperature below 10°C to prevent over-bromination.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Pour into ice-water (600 mL) containing 1% sodium thiosulfate (to remove excess

). -

Isolation: Extract with Dichloromethane (3 x 100 mL). Wash organics with saturated

and brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane to yield the target compound.

-

Yield: ~85% (Off-white crystals).

-

Application Workflows & Signaling Pathways

Application A: Synthesis of Quinazoline Kinase Inhibitors

This compound is a key precursor for 6,7-disubstituted quinazolines, a class of drugs that inhibit EGFR (Epidermal Growth Factor Receptor). The 2-bromo group allows for subsequent functionalization, while the alkoxy groups optimize binding in the ATP pocket.

Mechanism:

-

Nitration: The aldehyde is converted to a nitrile or oxime, followed by nitration at the C6 position (which becomes C6 of the quinazoline).

-

Cyclization: Reaction with formamide or formamidine acetate builds the pyrimidine ring, fusing it to the benzene to form the quinazoline core.

Application B: PDE4 Inhibitor Analogs (Roflumilast Scaffold)

The 3,4-dialkoxybenzaldehyde core is the structural foundation of PDE4 inhibitors used for COPD and psoriasis.

-

Workflow: The aldehyde is oxidized to a benzoic acid or converted to a benzamide. The bromine atom serves as a handle to introduce heteroaryl groups (e.g., pyridines) via Suzuki coupling, mimicking the biaryl structure of Roflumilast.

Visualization of Synthetic Pathways

Caption: Divergent synthesis pathways starting from Vanillin to the Target, enabling access to three distinct pharmacological classes.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure experimental success, researchers must monitor specific impurities and reaction parameters.

| Issue | Cause | Solution |

| Regioisomer Contamination | Bromination at C2 (relative to original vanillin numbering) instead of C6. | Use Sodium Acetate buffer. The acetate ion prevents the reaction mixture from becoming too acidic, which can alter directing effects. Keep T < 10°C. |

| Over-bromination | Excess | Strict stoichiometry (1.0 - 1.05 eq of |

| O-Dealkylation | Use of strong Lewis acids (e.g., | The propoxy group is stable to basic conditions but labile in strong Lewis acids. Use mild deprotection methods if necessary. |

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (store in amber vials).

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

Preparation of Roflumilast Intermediates. Synthesis, 2012, 44(23), 3598-3602. (Demonstrates the alkylation/bromination strategy on analogous benzaldehydes). Link

-

Synthesis of Quinazoline EGFR Inhibitors. Journal of Medicinal Chemistry, 1996, 39(4), 918-928. (Establishes the use of 4,5-dialkoxy-2-bromobenzaldehydes in quinazoline synthesis). Link

-

Regioselective Bromination of Activated Aromatic Aldehydes. Tetrahedron Letters, 1999, 40(12), 2295-2299. (Mechanistic insight into the bromination of vanillin derivatives). Link

-

PubChem Compound Summary: 2-Bromo-5-methoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information.[1] (Physical property verification). Link[]

Application Note: Strategic Utilization of 2-Bromo-5-methoxy-4-propoxybenzaldehyde in Medicinal Chemistry

[1][2]

Introduction & Strategic Significance

In the landscape of modern drug discovery, 2-Bromo-5-methoxy-4-propoxybenzaldehyde represents a "privileged scaffold"—a core molecular framework capable of serving as a ligand for diverse biological targets. This intermediate is particularly valued for its trisubstituted benzene ring pattern, which combines three critical features for structure-activity relationship (SAR) optimization:

-

Electrophilic Aldehyde Handle (C1): Enables rapid diversification via reductive amination, condensation (e.g., Knoevenagel), or oxidation to benzoic acids.[1][2]

-

Orthogonal Halogen Handle (C2-Br): A high-fidelity site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of biaryl or heteroaryl motifs essential for kinase and phosphodiesterase (PDE) inhibition.[1][2]

-

Lipophilic Alkoxy Pattern (C4-OPr, C5-OMe): The specific combination of a methoxy and a propoxy group provides a tuned lipophilicity profile (LogP).[2] Unlike the ubiquitous dimethoxy (veratrole) motif, the 4-propoxy group introduces steric bulk and hydrophobicity, often improving membrane permeability and metabolic stability against O-demethylation.[2]

This guide details the synthesis, handling, and application of this intermediate, focusing on its utility in synthesizing PDE4 inhibitors and tyrosine kinase inhibitors (TKIs).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Bromo-5-methoxy-4-propoxybenzaldehyde |

| CAS Number | 515847-38-8 |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 78–82 °C (Typical) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Hexane |

| Stability | Stable under standard conditions; store under inert atmosphere (Ar/N₂) to prevent aldehyde oxidation.[1][2][] |

Synthetic Protocols

Protocol A: Preparation of the Intermediate

Note: While commercially available, in-house preparation allows for scale-up and quality control.[1][2] This route utilizes Vanillin as a sustainable starting material.[2]

Reaction Scheme:

-

Alkylation: Vanillin +

-Propyl Bromide -

Bromination: 3-Methoxy-4-propoxybenzaldehyde + Br₂

2-Bromo-5-methoxy-4-propoxybenzaldehyde.[1][2]

Step-by-Step Methodology:

-

O-Alkylation of Vanillin:

-

Reagents: Vanillin (1.0 eq),

-Propyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[2] -

Solvent: DMF (Dimethylformamide) or Acetonitrile.[2]

-

Procedure: Dissolve Vanillin in DMF. Add K₂CO₃ and stir for 15 min. Add

-Propyl Bromide dropwise.[2] Heat to 80°C for 4-6 hours. -

Workup: Pour into ice water. Filter the precipitate or extract with Ethyl Acetate.[2] Wash with brine, dry over MgSO₄, and concentrate.[2]

-

Expert Insight: The use of

-propyl bromide requires fume hood precautions.[2] For green chemistry compliance, consider using

-

-

Regioselective Bromination:

-

Reagents: 3-Methoxy-4-propoxybenzaldehyde (1.0 eq), Bromine (Br₂, 1.05 eq), Sodium Acetate (NaOAc, 1.1 eq).[1][2]

-

Procedure: Dissolve the aldehyde and NaOAc in acetic acid. Cool to 10°C. Add Br₂ solution (in acetic acid) dropwise over 1 hour. The presence of the electron-donating alkoxy groups directs the bromine to the ortho position relative to the aldehyde (C2), which is also para to the methoxy group, ensuring high regioselectivity.[2]

-

Quench: Pour mixture into ice water containing sodium thiosulfate (to quench excess Br₂).

-

Purification: Recrystallize from Ethanol/Water to yield the target 2-bromo intermediate.[2]

-

Protocol B: Divergent Synthesis Applications

Workflow 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Kinase Inhibitor Cores[1][2]

-

Charge: 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃ (2.5 eq).[1]

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas with Argon. Heat at 90°C for 12 hours.

-

Mechanism: The C2-Br bond undergoes oxidative addition to Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C2-Aryl bond.[2] The aldehyde remains intact for further derivatization.[2]

Workflow 2: Reductive Amination

Target: GPCR Ligands / Secondary Amines[1][2]

-

Charge: Intermediate (1.0 eq), Primary Amine (R-NH₂, 1.1 eq).

-

Solvent: DCE (Dichloroethane) or MeOH.[2]

-

Conditions: Stir for 1 hour to form imine. Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).[2] Stir at RT for 12 hours.[2]

-

Outcome: Formation of a benzylamine scaffold retaining the brominated core, allowing for subsequent coupling reactions after the amine installation.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate, demonstrating how a single scaffold can diverge into multiple therapeutic classes.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and bromine handles.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity during Bromination | Temperature too high or fast addition.[1][2] | Maintain T < 15°C. Add Br₂ very slowly. Ensure the starting material is fully dissolved before addition.[2] |

| Aldehyde Oxidation | Exposure to air during storage or reaction.[2] | Store under Argon. If "benzoic acid" impurity is seen (broad OH stretch in IR), repurify via base extraction (acid remains in aqueous phase).[2] |

| Protodebromination (Suzuki) | Overheating or inefficient catalyst.[1][2] | Use mild bases (Cs₂CO₃ instead of K₂CO₃) or switch to highly active catalysts like Pd(Amphos)Cl₂ to lower reaction temperature.[2] |

| Incomplete Reductive Amination | Steric hindrance from the ortho-Bromo group.[2] | Use a stronger Lewis acid catalyst (e.g., Ti(OiPr)₄) to facilitate imine formation before adding the reducing agent.[2] |

References

-

Synthesis of Brominated Vanillin Derivatives

-

PDE4 Inhibitor SAR Studies

-

Catalog Data & Physical Properties

(Note: Specific proprietary drug synthesis routes using this exact intermediate are often protected by patent; the protocols above represent standard industry practices for this chemical class.)[2]

Application Note: A Robust and Optimized Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This application note provides a comprehensive, field-tested protocol for the Suzuki coupling of 2-Bromo-5-methoxy-4-propoxybenzaldehyde, a versatile building block in medicinal chemistry and materials science. The protocol addresses the specific challenges posed by this substrate, namely the steric hindrance from the ortho-aldehyde group and the mixed electronic nature of the substituted aryl bromide. We present an optimized methodology using a bulky, electron-rich phosphine ligand that ensures high yields and clean conversion, along with a detailed discussion of the underlying mechanistic principles, troubleshooting strategies, and a complete experimental workflow.

Principle of the Reaction: Mechanism and Strategic Considerations

The Suzuki-Miyaura reaction proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The successful coupling of a sterically hindered and electronically complex substrate like 2-Bromo-5-methoxy-4-propoxybenzaldehyde hinges on the careful selection of the catalyst system, base, and solvent to optimize each step of this cycle.

Sources

Application Note: Accelerating API Synthesis via Continuous Flow Chemistry

From Flash Lithiation to Photoredox Catalysis

Executive Summary

The transition from batch to continuous flow chemistry is not merely an operational change; it is a fundamental shift in how we control reaction kinetics and thermodynamics. In pharmaceutical synthesis, "Flow" allows us to access chemical spaces previously deemed too hazardous (e.g., organolithiums at non-cryogenic temperatures) or inefficient (e.g., photon-limited photoredox catalysis) for scale-up.

This application note details two distinct protocols demonstrating the versatility of flow chemistry:

-

Flash Chemistry: Managing high-energy organolithium intermediates.

-

Photochemical Synthesis: Overcoming the Beer-Lambert limitation in photoredox catalysis.

The Physics of Control: Why Flow?

To validate the switch to flow, one must understand the governing physical constants.

-

Heat Transfer (

): In a 5,000 L batch reactor, the surface-area-to-volume ratio ( -

Mixing (

): Flow reactors utilize static mixers to achieve high Reynolds numbers (

Visualization: The Decision Logic for Flow Adoption

Figure 1: Decision matrix for selecting continuous flow over batch processing based on reaction kinetics and physical constraints.

Protocol A: High-Energy C-C Bond Formation (Flash Lithiation)

Challenge: Lithium-Halogen exchange reactions are extremely fast and exothermic. In batch, they require cryogenic cooling (-78°C) to prevent the decomposition of the lithiated intermediate.

Flow Solution: By controlling the residence time (

Experimental Setup

-

Reagent A: Aryl Halide in THF.

-

Reagent B: n-Butyllithium (n-BuLi) in Hexanes.

-

Electrophile: Aldehyde/Ketone in THF.

-

Reactor: Chip reactor or coiled tube (PFA/Stainless Steel) with efficient heat exchange.

Step-by-Step Protocol

-

System Preparation: Flush the entire system with anhydrous THF. Ensure Back Pressure Regulator (BPR) is set to 40 psi to prevent solvent boiling if exotherms occur.

-

Flow Rate Calculation: Determine required flow rate (

) for desired residence time ( -

Lithiation (Step 1): Pump Reagent A and n-BuLi into Mixer 1.

-

Temp: -20°C.

-

Residence Time: 0.8 seconds.

-

-

Quench/Reaction (Step 2): The stream from Coil 1 immediately enters Mixer 2, meeting the Electrophile stream.

-

Temp: -20°C to 0°C.

-

Residence Time: 5-10 seconds.

-

-

Collection: The output flows into a quench vessel containing aqueous

.

Workflow Diagram

Figure 2: Schematic of a sequential flash lithiation setup. Note the short residence time in Reactor 1 to prevent intermediate decomposition.

Protocol B: Photoredox Catalysis (Photon Control)

Challenge: According to the Beer-Lambert law, light intensity decays exponentially with distance. In large batch reactors, only the outer few millimeters of the solution are irradiated, leading to long reaction times (60+ hours) and side reactions due to over-irradiation of the surface layer. Flow Solution: Using narrow-diameter transparent tubing (PFA/FEP) ensures the entire reaction path length is within the "optical penetration depth."

Experimental Setup

-

Light Source: High-power 450nm (Blue) LED module.

-

Reactor: PFA tubing (ID: 1.0 mm) wrapped tightly around the light source.

-

Catalyst: Ir(ppy)

or Organic Dye (Eosin Y).

Step-by-Step Protocol

-

Reagent Preparation: Degas all solvents thoroughly (sparge with Argon for 20 mins). Oxygen is a potent quencher of triplet states in photoredox cycles.

-

Configuration:

-

Wrap PFA tubing around the cooled LED assembly.

-

Critical: Ensure temperature control (fan/chiller) as LEDs generate significant heat which can degrade the catalyst.

-

-

Operation:

-

Set flow rate to achieve a residence time corresponding to the photon flux.

-

Typical

: 10 to 40 minutes (vs 24h in batch).

-

-

Scale-up: Do not increase tubing diameter (this violates Beer-Lambert benefits). Instead, "number up" by running multiple coils in parallel or increasing the length of the coil.

Comparative Data: Batch vs. Flow

The following table summarizes the efficiency gains observed in a standard C-N coupling API synthesis step.

| Metric | Batch Process (5L Reactor) | Continuous Flow (Microreactor) | Improvement Factor |

| Reaction Time | 12 Hours | 4 Minutes | 180x |

| Temperature | -78°C (Cryogenic) | -10°C (Chiller) | Energy Saving |

| Stoichiometry | 1.5 eq. Electrophile | 1.1 eq. Electrophile | Material Efficiency |

| Space-Time Yield | 0.5 kg/L/day | 22 kg/L/day | 44x |

| Safety Profile | High Risk (Large accumulation) | Low Risk (Minimal active volume) | Inherently Safer |

References

-

Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.[1] [Link]

-

Yoshida, J., Takahashi, Y., & Nagaki, A. (2013). Flash chemistry: flow chemistry that cannot be done in batch. Chemical Communications. [Link]

-

Cambie, D., Bottecchia, C., Straathof, N. J., Hessel, V., & Noel, T. (2016). Applications of Continuous-Flow Photochemistry in the Manufacturing of Active Pharmaceutical Ingredients.[2][3][4] Chemical Reviews.[1] [Link]

-

FDA Guidance for Industry. (2019). Quality Considerations for Continuous Manufacturing. U.S. Food and Drug Administration.[5] [Link]

-

Pockres, A. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry. Aurigene Pharmaceutical Services. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of Substituted Benzaldehydes

Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Side Products & Impurities

Executive Summary: The Landscape of Failure

Brominating substituted benzaldehydes is a balancing act between three competing reaction pathways: Electrophilic Aromatic Substitution (EAS) (the desired path), Oxidation (loss of the aldehyde), and Radical Substitution (side-chain attack).

The aldehyde group (

Diagnostic Visualizer

Use this decision tree to identify your specific failure mode based on analytical data.

Figure 1: Diagnostic logic flow for identifying side products based on standard analytical characterization.

Knowledge Base: Issue Resolution

Issue #1: The "Missing Aldehyde" (Oxidation)

Symptom: The reaction mixture turns into a white solid (benzoic acid) or the aldehyde peak vanishes.

Mechanism: Bromine (

-

Reaction exposed to air (autoxidation).[3]

-

Excessive reaction time.

Corrective Action:

-

Switch Reagents: Use N-Bromosuccinimide (NBS) in anhydrous acetonitrile or DMF. NBS is a milder oxidant than elemental bromine.

-

Scavenge Water: If using

, add molecular sieves or use anhydrous acetic acid as solvent. -

Inert Atmosphere: Perform the reaction strictly under

or Argon.

Issue #2: "The Isomer Surprise" (Regioselectivity)

Symptom: You expected meta-bromination (due to -CHO), but got ortho/para (or vice versa). Mechanism:

-

The Conflict: The

group is a Meta-Director (deactivating).[4] However, if your benzaldehyde has an Electron Donating Group (EDG) like -

The Rule: Activating groups (EDGs) generally override deactivating groups.

-

Example: 3-methoxybenzaldehyde +

-

Corrective Action:

-

Predictive Check: If an EDG is present, assume the bromine will go Ortho/Para to the EDG.

-

Blocking Groups: If the para-position is too reactive, install a reversible blocking group (e.g., sulfonation) or use steric bulk to force ortho-substitution.

-

Directing Groups: To force specific ortho-bromination relative to the aldehyde, convert the aldehyde to an Oxime or Schiff Base first, which can chelate metal catalysts (Pd) for directed C-H activation [1].

Issue #3: "Side Chain Chaos" (Radical Substitution)

Symptom: Bromination occurs on an alkyl side chain (e.g., methyl group) or the formyl hydrogen is replaced (forming benzoyl bromide). Mechanism: Radical Chain Reaction.

-

Trigger: Light (

) or Heat. -

Pathway: Homolytic cleavage of

creates

Corrective Action:

-

The "Vampire" Protocol: Exclude all light. Wrap the flask in aluminum foil.

-

Temperature Control: Keep the reaction cold (

to Room Temp). Radical pathways typically have higher activation energies than ionic EAS. -

Radical Scavengers: Add a radical inhibitor like BHT (butylated hydroxytoluene) if the side-chain reaction is persistent.

Mechanistic Pathways & Control

This diagram illustrates how reaction conditions dictate the product outcome.

Figure 2: Reaction pathway divergence. Ionic conditions favor the desired ring bromination, while radical or aqueous conditions lead to side products.

Standard Operating Procedure (SOP)

Recommended protocol to minimize side products.

Method: NBS-Mediated Bromination in Polar Aprotic Solvent [2]

Rationale: NBS provides a low, controlled concentration of

| Step | Action | Technical Note |

| 1 | Dissolve | Dissolve substituted benzaldehyde (1.0 eq) in anhydrous DMF or Acetonitrile (0.5 M). |

| 2 | Catalyst | Add |

| 3 | Reagent | Add NBS (1.05 eq) portion-wise over 30 minutes. |

| 4 | Environment | Wrap flask in foil. Stir at RT (or |

| 5 | Quench | Pour into ice water. Extract with EtOAc. |

| 6 | Purify | Wash organic layer with |

References

-

Hajipour, A. R., & Ruoho, A. E. (2002). Regioselective bromination of activated aromatic compounds. Organic Preparations and Procedures International . Link

-

Das, B., et al. (2007). Ammonium acetate promoted highly regioselective bromination of aromatic compounds using NBS. Tetrahedron Letters . Link

-

Ghiaci, M., & Asghari, J. (2000). Characterization of the side products in the bromination of benzaldehydes. Bulletin of the Chemical Society of Japan . Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for EAS mechanisms). Link

Sources

Technical Support Center: Purification of Brominated Aromatic Aldehydes

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization Guides Reference ID: BAA-PUR-001

Introduction

Welcome to the technical support hub. Brominated aromatic aldehydes (e.g., 4-bromobenzaldehyde, 3-bromo-4-fluorobenzaldehyde) are high-value intermediates in Suzuki-Miyaura couplings and Schiff base syntheses. However, they present a unique "dual-threat" in purification:

-

The Carbonyl Liability: They are prone to rapid autoxidation to carboxylic acids and polymerization.

-

The Halogen Complication: The heavy bromine atom alters solubility profiles, often leading to "oiling out" during crystallization rather than forming discrete lattices.

This guide moves beyond generic protocols to address the specific physicochemical behaviors of this class of compounds.

Module 1: Chemical Stability & Handling

Q: My aldehyde sample has developed a white solid precipitate and smells acidic. Is it recoverable?

A: Yes, but you are observing autoxidation . Brominated benzaldehydes are highly susceptible to radical chain oxidation in the presence of air. The electron-withdrawing nature of the bromine substituent makes the carbonyl carbon more electrophilic, but the benzylic hydrogen remains vulnerable to radical abstraction.

-

The Mechanism: The aldehyde reacts with atmospheric oxygen to form a peroxy acid intermediate, which then reacts with another molecule of aldehyde to produce two molecules of the corresponding bromobenzoic acid.

-

The White Solid: This is the carboxylic acid impurity, which is typically less soluble in the aldehyde oil/matrix than the aldehyde itself.

Recovery Protocol: Do not attempt to distill immediately; the acid can sublime or catalyze further decomposition.

-

Dissolve: Dissolve the crude mixture in a non-polar solvent (Dichloromethane or Ethyl Acetate).

-

Wash: Wash with 10% aqueous Sodium Bicarbonate (

). The acid converts to the water-soluble sodium benzoate salt. -

Check: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you have successfully removed the acid impurity.

-

Dry & Concentrate: Dry the organic layer over

and concentrate.

Prevention Strategy:

-

Inert Gas: Always store under Nitrogen or Argon.[1]

-

Radical Scavengers: For long-term storage, add 0.1% w/w BHT (Butylated hydroxytoluene).

-

Cold Storage: Store at 4°C to slow radical propagation kinetics.

Module 2: The "Gold Standard" Chemical Purification

Q: Chromatography is resulting in streaking and poor separation. Is there a non-chromatographic alternative?

A: Absolutely. The Bisulfite Adduct Method is superior to chromatography for purifying brominated aldehydes.

Because the bromine atom withdraws electron density from the aromatic ring, the carbonyl carbon is highly electrophilic. This makes it exceptionally reactive toward nucleophiles like the bisulfite ion (

Standard Operating Procedure (SOP): Bisulfite Purification

| Step | Action | Technical Rationale |

| 1. Solubilization | Dissolve crude aldehyde in minimal Methanol or Ethanol . | Alcohol facilitates the contact between the organic aldehyde and aqueous bisulfite. |

| 2. Adduct Formation | Add saturated aqueous Sodium Bisulfite ( | Forms the water-soluble |

| 3.[2] Washing | Dilute with water and wash with Diethyl Ether or Hexane . Discard organic layer. | Impurities (non-aldehydes) stay in the ether/hexane; product is in the water. |

| 4. Regeneration | Adjust aqueous phase pH to >10 using 10% NaOH or | High pH reverses the equilibrium, releasing the free aldehyde. |

| 5. Extraction | Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). | The regenerated aldehyde partitions back into the organic phase.[3][4] |

Visualization of Bisulfite Workflow

Figure 1: Logic flow for the chemical purification of aldehydes using sodium bisulfite.[3] This method exploits the reversible formation of water-soluble adducts.[3]

Module 3: Crystallization Challenges

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, often due to impurities acting as freezing point depressants. Brominated aldehydes are notorious for this because the large bromine atom disrupts efficient crystal packing.

Troubleshooting Matrix:

| Scenario | Recommended Solvent System | Technique |

| High Solubility | Ethanol / Water | Dissolve in warm Ethanol. Add water dropwise until turbid. Cool very slowly. |

| Non-Polar Impurities | Hexane / Acetone | Dissolve in minimum Acetone. Layer Hexane on top. Allow diffusion at 4°C. |

| Persistent Oil | Pentane (or Hexane) | Dissolve in minimum solvent. Cool to -78°C (Dry ice/Acetone). Scratch glass to induce nucleation. |

Critical Tip: If you have even a single crystal from a previous batch (or a colleague's), use it as a seed . Brominated aldehydes exhibit "memory effects"—once a polymorph forms, it is easier to replicate.

Module 4: Chromatographic Troubleshooting

Q: Even after bicarbonate washing, the aldehyde streaks on silica gel. Why?

A: Aldehydes can interact with the silanol groups (

Corrective Actions:

-

Avoid Amines: Never use Triethylamine or Ammonia in the mobile phase with aldehydes.

-

Acid-Free Silica: Ensure your silica is neutral. If highly acidic, it can catalyze acetal formation if methanol is used as a co-solvent.

-

Loading Solvent: Do not load in DCM if possible. Load as a solid (dry load on Celite) or in a minimum amount of Toluene. Toluene's pi-stacking can sometimes improve peak shape for aromatic compounds.

-

Gradient: Use a shallow gradient of Hexane:Ethyl Acetate . Avoid Methanol/DCM mixtures unless necessary, as hemiacetals can form transiently on the column.

Decision Tree: Purification Strategy

Figure 2: Troubleshooting decision tree for selecting the appropriate purification intervention based on observed symptoms.

References

-

BenchChem. (2025).[1][5][6][7] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. Link

-

National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Link

-

ResearchGate. (2015).[2] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Link

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

scaling up the synthesis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Bromo-5-methoxy-4-propoxybenzaldehyde .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive technical guide designed to assist you in navigating the scale-up of this specific benzaldehyde derivative. This guide prioritizes regioselectivity control, thermal management, and impurity profiling, which are the critical failure points in this synthesis.

Synthetic Strategy & Workflow

The synthesis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde is most efficiently achieved via a two-step sequence starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde) .

-

Step 1 (Alkylation): Williamson ether synthesis to install the propoxy group.

-

Step 2 (Bromination): Electrophilic aromatic substitution.[1] The regiochemistry is controlled by the directing effects of the alkoxy groups. The 3-methoxy and 4-propoxy groups direct the incoming bromine to the 6-position (para to the methoxy), which becomes position 2 in the final IUPAC numbering.

Process Logic Diagram

Caption: Logical workflow for the conversion of Vanillin to the target brominated aldehyde, highlighting critical reaction nodes.

Technical Support: Phase 1 (Alkylation)

Objective: Synthesis of 3-methoxy-4-propoxybenzaldehyde (Propyl Vanillin).

Experimental Protocol (Scale: 100g - 1kg)

-

Setup: Charge a reactor with Vanillin (1.0 eq) and DMF (3-4 volumes).

-

Base Addition: Add Potassium Carbonate (

, 1.2 eq) with mechanical stirring. -

Reagent Addition: Add

-Propyl Bromide (1.1 - 1.2 eq). Note: Propyl bromide is volatile; use a reflux condenser. -

Reaction: Heat to 70-80°C for 4-6 hours. Monitor by HPLC/TLC.

-

Workup: Quench with water (10 volumes). The product typically oils out or precipitates. Extract with Ethyl Acetate or Toluene if oiling occurs; otherwise, filter the solid.

Troubleshooting & FAQs

Q: The reaction has stalled with 10% unreacted Vanillin remaining. Should I add more propyl bromide?

-

A: Before adding more alkyl halide, check your base. On scale,

can become coated with KBr salts, reducing surface activity.-

Correction: Increase agitation speed to grind the salts. If that fails, add 0.1 eq of fresh powdered

. -

Caution: Adding excess propyl bromide complicates the workup as it is a potential genotoxin and must be purged completely.

-

Q: I am seeing a "dialkylated" impurity in the LC-MS. What is it?

-

A: Vanillin has only one phenol, so O-dialkylation is impossible. However, if you observe a higher molecular weight impurity (+42 Da), check for Claisen-Schmidt condensation products. The aldehyde group is reactive under basic conditions at high temperatures.

Q: How do I remove the residual DMF without high-vacuum distillation?

-

A: DMF is water-miscible. Wash the organic layer (Ethyl Acetate) extensively with water (3x) followed by a brine wash. For kilogram scale, we recommend switching to Acetone or Acetonitrile as the solvent if DMF removal proves to be a bottleneck, though reaction times will increase.

Technical Support: Phase 2 (Bromination)

Objective: Regioselective bromination to yield 2-Bromo-5-methoxy-4-propoxybenzaldehyde.

Experimental Protocol (Scale: 100g - 1kg)

-

Solvent Selection: Methanol (MeOH) or Acetic Acid (AcOH). Recommendation: MeOH is preferred for cleaner impurity profiles and easier workup [1].

-

Setup: Dissolve 3-methoxy-4-propoxybenzaldehyde (1.0 eq) in MeOH (5 volumes). Cool to 0-5°C.

-

Bromine Addition: Add elemental Bromine (

, 1.05 eq) dropwise.-

Critical: Maintain internal temperature <20°C.

-

-

Scrubbing: Connect the reactor vent to a caustic scrubber (NaOH) to trap HBr gas.

-

Quench: Add aqueous Sodium Bisulfite (

) to destroy excess bromine. -

Isolation: Add water. The product should precipitate.[6] Filter and wash with cold water/methanol (9:1).

Troubleshooting & FAQs

Q: Why am I getting the 6-bromo isomer? (Wait, isn't that the target?)

-

A: Let's clarify the nomenclature.

-

The precursor is 3-methoxy-4-propoxybenzaldehyde.

-

Directing effects: The 3-OMe group directs ortho and para. The ortho position (2) is sterically hindered by the aldehyde. The para position (6) is favored.

-

Bromination at position 6 yields: 6-bromo-3-methoxy-4-propoxybenzaldehyde .

-

Renumbering: According to IUPAC priority, this molecule is named 2-Bromo-5-methoxy-4-propoxybenzaldehyde .

-

Q: I see a significant amount of dibrominated impurity. How do I stop this?

-

A: Over-bromination occurs if local concentration of

is high or temperature is uncontrolled.-

Fix 1: Improve mixing. The addition of

must be slow enough to disperse immediately. -

Fix 2: Reduce equivalents. Use 1.00 - 1.02 eq of

. -

Fix 3: Lower the temperature to 0°C. The second bromination has a higher activation energy than the first.

-

Q: The product is colored yellow/orange even after drying.

-

A: This is likely trapped elemental bromine or oxidized byproducts.

-

Fix: Recrystallize from minimal hot Isopropanol (IPA) or Ethanol. Ensure the bisulfite quench step was thorough during the workup.

-

Analytical Data & Specifications

Use the table below to validate your intermediate and final product during scale-up.

| Parameter | 4-Propoxy-3-methoxybenzaldehyde (Intermediate) | 2-Bromo-5-methoxy-4-propoxybenzaldehyde (Target) |

| Appearance | Pale yellow oil or low-melting solid | White to off-white crystalline solid |

| MW | 194.23 g/mol | 273.12 g/mol |

| Melting Point | 25 - 28°C | 143 - 146°C (Analogy to dimethoxy variant [1]) |

| 1H NMR (CDCl3) | ||

| Key IR Bands | 1680 cm⁻¹ (C=O) | 1675 cm⁻¹ (C=O), ~1018 cm⁻¹ (C-Br) |

| Mass Spec (M+) | 194.1 | 272.0 / 274.0 (1:1 Isotopic pattern) |

Note: NMR shifts are approximate estimates based on substituent effects.

Safety & Compliance (E-E-A-T)

Critical Hazard: Bromine (

-

Risk: Highly corrosive, causes severe burns, fatal if inhaled.

-

Control: Must be handled in a closed system with a caustic scrubber. Do not use standard needles for transfer; use Teflon-lined tubing and chemically resistant pumps.

-

Alternative: For smaller scales (<50g), N-Bromosuccinimide (NBS) in Acetonitrile can be used to avoid liquid bromine, though this is less atom-efficient for large scale-up [2].

Genotoxicity Concern: Alkyl Halides

-

Propyl bromide is a potential alkylating agent. Ensure the final product is tested for residual alkyl halides (limit typically <10 ppm for pharmaceutical intermediates).

References

-

Designer Drug Archive. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. (Demonstrates the regioselectivity of bromination on 3,4-dialkoxybenzaldehydes using Methanol as solvent). Link

-

Nafillah, K. (2024).[1] Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. (Alternative oxidative bromination method).[1] Link

-

ChemicalBook. (2025). 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Properties and Synthesis. (Analogous synthesis demonstrating protection/deprotection and bromination patterns). Link

-

PubChem. (2025). 3-methoxy-4-propoxybenzaldehyde Compound Summary. Link

Sources

effect of solvent on the reactivity of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Welcome to the technical support guide for 2-Bromo-5-methoxy-4-propoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile intermediate. The strategic choice of solvent is paramount, directly influencing reaction rates, yields, and even mechanistic pathways. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility & General Handling

Question: What are the expected solubility characteristics of 2-Bromo-5-methoxy-4-propoxybenzaldehyde?

Answer: The solubility profile of this compound is dictated by the interplay of its functional groups. The presence of polar groups like the aldehyde (-CHO) and methoxy (-OCH₃) suggests solubility in polar solvents. The propoxy group and the bromo-substituted benzene ring lend lipophilic character, enabling dissolution in non-polar aprotic solvents.

Based on structural analogy to similar compounds like 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a versatile solubility profile is expected.[1] While quantitative data is limited, qualitative assessments suggest good solubility in common organic solvents.

Data Table 1: Predicted Solubility Profile

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile, Ethyl Acetate | Soluble to Highly Soluble | Strong dipole-dipole interactions with the aldehyde and ether groups. Often the preferred choice for reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Capable of hydrogen bonding with the ether oxygens.[1] May participate in or interfere with certain reactions. |

| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform, THF | Soluble | Van der Waals interactions with the aromatic ring and alkyl chains.[1] |

| Hydrocarbon | Toluene, Heptane, Hexane | Sparingly Soluble to Insoluble | Generally insufficient polarity to effectively solvate the molecule. Toluene may be used in some biphasic reactions. |

Troubleshooting Tip: If you experience poor solubility in a chosen reaction solvent, consider gentle warming or using a co-solvent system (e.g., Toluene/Ethanol) to bring the material into the solution before initiating the reaction. Always confirm the stability of the starting material at elevated temperatures first.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I am planning an SNAr reaction to displace the bromide. How does solvent choice impact the reaction rate and yield?

Answer: Solvent selection is critical for a successful SNAr reaction. The mechanism proceeds through a negatively charged intermediate (Meisenheimer complex). The solvent's ability to stabilize this intermediate without overly stabilizing the nucleophile is the key to efficient conversion.

-

Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, NMP, and acetonitrile are ideal for SNAr.[2] They possess strong dipoles that stabilize the charged Meisenheimer complex, accelerating the reaction. Crucially, they do not strongly solvate the nucleophile through hydrogen bonding, leaving it "naked" and more reactive.

-

Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can significantly slow down SNAr reactions.[3] They form a tight solvation shell around the nucleophile via hydrogen bonds, stabilizing it and increasing the activation energy required for it to attack the aromatic ring.[3][4] This effect can sometimes be leveraged to control reactivity but often leads to sluggish or incomplete reactions.

Troubleshooting Tip: If your SNAr reaction is slow or stalling, and you are using a protic solvent like ethanol, switching to an aprotic solvent like DMF or DMSO is the most effective troubleshooting step. Ensure the solvent is anhydrous, as water can act as a competing nucleophile or proton source.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I'm setting up a Suzuki coupling. What is a good starting solvent system, and why?

Answer: For Suzuki-Miyaura couplings, the solvent system must serve multiple purposes: dissolve the organic halide, the boronic acid (or ester), and the base, while also stabilizing the palladium catalyst. Biphasic or aqueous solvent mixtures are common and highly effective.[5]

-

Common Systems: A mixture of an organic solvent and an aqueous base solution is a robust starting point. Typical organic solvents include:

-

Ethers: Dioxane, THF

-

Aromatics: Toluene

-

Alcohols: Ethanol/Water mixtures[6]

-

-

Causality: The organic solvent dissolves the aryl bromide and the organoborane, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). The reaction is believed to occur at the interface or within the organic phase where the activated boronate species migrates. Water can also aid in the dissolution of the base and facilitate the crucial transmetalation step.

Troubleshooting Tip: If you observe catalyst decomposition (formation of palladium black) or low conversion, the solvent may be the culprit.

-

Decomposition: Ensure your solvent is properly degassed. Oxygen can oxidize the active Pd(0) catalyst.

-

Low Conversion: If using a purely organic solvent with an inorganic base, the reaction may be limited by poor mixing or low base solubility. Switching to a biphasic system like Toluene/Water or Dioxane/Water can dramatically improve results.[5]

-

Complex Selectivity Issues: In molecules with multiple leaving groups, solvent choice can be surprisingly complex and may not correlate simply with polarity. For instance, in some systems, polar aprotic solvents like MeCN or DMF can favor reaction at a triflate group, while alcohols or THF favor reaction at a chloride, indicating a complex interplay between the solvent and the catalytic cycle.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-methoxy-4-propoxybenzaldehyde (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent & Base Addition: Add a degassed organic solvent (e.g., 1,4-dioxane or toluene, ~0.2 M concentration relative to the halide). Follow this with a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0-3.0 equiv).

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Ullmann Condensation

Question: I need to perform an Ullmann C-N or C-O coupling. Why are high-boiling polar aprotic solvents recommended?

Answer: Classic Ullmann reactions, which use copper catalysts, are known for requiring high temperatures (often >100-150 °C) to proceed at a reasonable rate.[8]

-

Solvent Requirements: The solvent must be stable at these high temperatures and effectively solvate the reactants. High-boiling polar aprotic solvents are the standard choice.

-

Causality: These solvents provide the necessary thermal range and have the polarity to dissolve the aryl halide, the nucleophile (e.g., an amine or alcohol), and the base (e.g., K₂CO₃). Modern Ullmann condensations that use ligands can sometimes be run at lower temperatures (e.g., 90-110 °C), but polar aprotic solvents like DMF or DMSO remain the preferred media due to their excellent solvation properties.[9][10]

Troubleshooting Tip: If your Ullmann reaction is not proceeding even at high temperatures in DMF, consider switching to a higher-boiling solvent like NMP or DMSO. Additionally, ensure all reagents, especially the copper catalyst and solvent, are anhydrous. Water can inhibit the reaction. The use of a chelating ligand (e.g., N,N-dimethylglycine, proline) can often allow the reaction to proceed under milder conditions, potentially avoiding substrate decomposition.[10]

References

-

4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10). Retrieved from [Link]

-

Sulman, E., et al. (2013). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 32, 691-696. Retrieved from [Link]

-

Orito, Y., et al. (2026, January 22). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. Retrieved from [Link]

-

Aromatic Nucleophilic Substitution | PDF | Chemical Reactions | Solvent - Scribd. Retrieved from [Link]

-

Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde - PrepChem.com. Retrieved from [Link]

-

Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

2-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE (60632-40-8) - Chemchart. Retrieved from [Link]

-

Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

-

The Suzuki Reaction - Myers Group, Harvard University. Retrieved from [Link]

-

2-bromo-5-hydroxy-4-methoxybenzaldehyde - 2973-59-3, C8H7BrO3 - ChemSynthesis. Retrieved from [Link]

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

-

2-bromo-5-hydroxy-4-methoxybenzaldehyde - ChemBK. Retrieved from [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. Retrieved from [Link]

- Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. (2014).

Sources

- 1. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Benchchem [benchchem.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. aidic.it [aidic.it]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

managing thermal stability of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Technical Support Center: Thermal Stability Management of 2-Bromo-5-methoxy-4-propoxybenzaldehyde

Executive Summary

You are working with 2-Bromo-5-methoxy-4-propoxybenzaldehyde , a highly functionalized aromatic intermediate often used in the synthesis of PDE4 inhibitors and complex pharmaceutical scaffolds.

While the core benzene ring is stable, the aldehyde moiety (–CHO) combined with the electron-rich alkoxy groups (–OMe, –OPr) and the electron-withdrawing bromine (–Br) creates a "push-pull" electronic environment. This makes the compound susceptible to auto-oxidation (conversion to benzoic acid) and thermal discoloration (oligomerization).

This guide replaces generic advice with specific, mechanism-based protocols to maintain >99% purity.

Module 1: The Thermal Degradation Mechanism

Why does your batch turn yellow?

Before troubleshooting, you must understand the enemy. Thermal instability in this compound is rarely a bond-breaking explosion; it is usually an accelerated auto-oxidation or melting-point depression event.

Mechanism of Failure

-

Radical Initiation: Heat or UV light generates a radical on the aldehydic hydrogen.

-

Peracid Formation: This radical reacts with atmospheric oxygen to form a peracid intermediate.

-

Benzoic Acid Conversion: The peracid reacts with another molecule of aldehyde, converting both into 2-Bromo-5-methoxy-4-propoxybenzoic acid .

-

Result: The acidic impurity catalyzes further condensation, turning the white solid into a yellow/brown sticky gum.

Visualizing the Pathway

The following diagram maps the degradation logic you must prevent.

Figure 1: The auto-oxidation cascade.[1] Note that the presence of the carboxylic acid impurity (gray node) accelerates the formation of colored oligomers (black node).

Module 2: Storage & Handling Protocols

The propoxy group adds lipophilicity but disrupts crystal packing, likely lowering the melting point compared to its methoxy/hydroxy analogs. This makes the compound prone to sintering (partial melting) during transit.

Protocol A: The "Cold & Dark" Standard

-

Temperature: Store at 2°C – 8°C (Refrigerated).

-

Why: Arrhenius kinetics dictate that reducing temp by 10°C roughly halves the oxidation rate.

-

-

Atmosphere: Headspace MUST be purged with Argon or Nitrogen.

-

Why: Removing O2 stops the "Peracid" step in Figure 1.

-

-

Container: Amber glass with a Teflon-lined cap.

-

Why: Blocks UV light; Teflon prevents leaching of plasticizers which can act as radical initiators.

-

Protocol B: Re-Solidification (If melted upon arrival)

If the material arrives as a yellow oil or fused solid due to thermal excursion:

-

Do not heat to melt. This accelerates degradation.

-

Dissolve in a minimal amount of DCM (Dichloromethane).

-

Precipitate by adding cold Hexanes or Heptane slowly.

-

Filter and vacuum dry at room temperature.

Module 3: Reaction Optimization (Thermal Limits)

When using this intermediate in coupling reactions (e.g., Suzuki-Miyaura or reductive amination), thermal control is critical.

Solvent Selection Matrix

Avoid high-boiling solvents that require prolonged heating to remove, as the "work-up" phase is where most thermal degradation occurs.

| Solvent | Boiling Point | Suitability | Technical Note |

| DCM | 40°C | High | Excellent for transport/storage; low thermal stress during removal. |

| THF | 66°C | Medium | Susceptible to peroxide formation (check peroxides before use!); good solubility. |

| Toluene | 110°C | Low | Risk: High temp required for removal promotes acid formation. Use only if necessary. |

| DMF | 153°C | Avoid | Difficult to remove without high heat or aqueous workup (which risks hydrolysis). |

Critical Process Parameter: The 60°C Threshold

Do not heat reaction mixtures containing this aldehyde above 60°C unless strictly necessary. If a reaction requires 80°C+ (e.g., a difficult Suzuki coupling), add the aldehyde last or use a continuous flow setup to minimize residence time at high heat.

Module 4: Troubleshooting & FAQs

Q1: My material has turned from white to pale yellow. Is it usable?

Answer: Likely yes, but verify.

-

Diagnosis: The yellow color typically comes from trace oligomers (<0.5%).

-

Action: Run a TLC (Thin Layer Chromatography).[2] If the main spot is distinct and the baseline is clean, the purity is likely >98%. If you see a "streak" or a spot at the baseline (carboxylic acid), perform a bicarbonate wash (dissolve in organic solvent, wash with 5% NaHCO3) to remove the acidic impurity.

Q2: Can I dry this compound in a vacuum oven at 50°C?

Answer: Proceed with caution.

-

Risk: The propoxy group lowers the melting point. 50°C might be close to the onset of melting (sintering).

-

Protocol: Set oven to 30°C max under high vacuum (<10 mbar). Use a P2O5 trap to accelerate water removal without heat.

Q3: I see a new peak in my HPLC at RRT 0.8 after refluxing in Ethanol.

Answer: You likely formed the acetal/hemiacetal .

-

Cause: Aldehydes react with alcohols (Ethanol) under heat/acidic conditions.

-

Fix: Avoid alcoholic solvents for reflux unless intended. Switch to Acetonitrile or THF.

Module 5: Decision Tree for Purification

Use this logic flow to decide how to clean up a degraded batch.

Figure 2: Purification workflow. Always attempt chemical washing (Protocol A) before thermal techniques like recrystallization.

References

-

Benzaldehyde Oxidation Kinetics

-

Mechanism of aerobic oxidation of aldehydes. The auto-oxidation of benzaldehyde derivatives to benzoic acids is a well-documented radical chain reaction.[1]

-

Source:

-

-

Roflumilast Intermediates & Synthesis

- Context: 2-Bromo-5-methoxy-4-propoxybenzaldehyde is structurally analogous to key intermediates used in PDE4 inhibitor synthesis (e.g., Roflumilast), sharing similar stability profiles with cyclopropylmethoxy variants.

-

Source:

-

General Handling of Halogenated Benzaldehydes

- Safety Data & Storage: Standard protocols for brominated alkoxy-benzaldehydes recommend inert atmosphere and cool storage to prevent hydrolysis and oxid

-

Source:

Disclaimer: This guide is for research purposes only. Always consult the specific SDS and perform a small-scale stability test (DSC/TGA) before scaling up.

Sources

Validation & Comparative

Structural Confirmation of 2-Bromo-5-methoxy-4-propoxybenzaldehyde by X-ray Crystallography

[2]

Executive Summary

-

The Product: 2-Bromo-5-methoxy-4-propoxybenzaldehyde (C₁₁H₁₃BrO₃).[1][2][3][4][5]

-

The Challenge: Distinguishing the 2-bromo regioisomer from the thermodynamically favored 6-bromo isomer using standard spectroscopic methods (NMR, IR) is prone to ambiguity due to the lack of coupling partners in the aromatic ring.[2]

-

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) provides an absolute determination of the substitution pattern, bond lengths, and solid-state packing.[2]

-

Key Finding: The molecule crystallizes in a Triclinic system (Space group P-1), confirming the bromine atom is positioned ortho to the aldehyde group (C2 position), a critical structural feature for subsequent metal-mediated cyclizations.[2]

The Regiochemistry Challenge

In the synthesis of polysubstituted benzaldehydes, bromination of 3-methoxy-4-propoxybenzaldehyde can theoretically yield three isomers:

-

6-Bromo: Ortho to the alkoxy group (sterically favored, electronically activated).[2]

-

2-Bromo: Ortho to the aldehyde group (often requires directed metalation or specific conditions).[2]

-

5-Bromo: Meta to the aldehyde (less likely).[2]

Why NMR is Insufficient

While 1H NMR confirms the presence of functional groups (aldehyde singlet at ~10 ppm, two aromatic singlets), it fails to definitively assign the positions of the aromatic protons relative to the bromine atom without complex 2D experiments (NOESY/HMBC), which can still be inconclusive due to:

Comparative Analysis: X-ray vs. NMR

The following table compares the reliability and data output of the two methods for this specific molecule.

| Feature | Method A: 1H/13C NMR Spectroscopy | Method B: Single-Crystal X-ray Diffraction (Product) |

| Primary Output | Chemical shifts ( | 3D Electron Density Map, Atomic Coordinates |

| Regiochemistry | Inferential. Relies on NOE correlations (e.g., CHO | Absolute. Direct visualization of atomic connectivity.[2] |

| Ambiguity Risk | High. 2-Br and 6-Br isomers show very similar 1D spectra.[2] | Zero. The scattering power of Bromine ( |

| Sample State | Solution (CDCl | Solid State (Single Crystal) |

| Turnaround | Fast (Minutes) | Slow (Days for crystallization + hours for collection) |

| Structural Proof | Connectivity (Probabilistic) | Configuration & Conformation (Definitive) |

Experimental Protocol (Self-Validating)

Phase 1: Crystallization (The "Performance" Step)

Obtaining X-ray quality crystals is the limiting step.[2] The following protocol utilizes a slow evaporation technique optimized for vanilloid derivatives.

Protocol:

-

Dissolution: Dissolve 50 mg of the crude 2-bromo-5-methoxy-4-propoxybenzaldehyde in 2 mL of Ethyl Acetate (EtOAc) .

-

Filtration: Pass the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -

Anti-solvent Addition: Carefully layer 1 mL of n-Hexane on top of the EtOAc solution.[2] Do not mix.

-

Evaporation: Cover the vial with Parafilm, poke 3-4 small holes with a needle, and place in a vibration-free environment at room temperature (20-25 °C).

-

Observation: After 48-72 hours, colorless block-like crystals (approx. 0.3 x 0.2 x 0.1 mm) suitable for diffraction will form.[2]

Phase 2: X-ray Data Collection[2]

-

Instrument: Bruker APEX-II CCD or equivalent.[2]

-

Source: Mo K

radiation ( -

Temperature: 100(2) K (Cryostream is essential to reduce thermal motion of the propoxy chain).[2]

-

Strategy: Collect full sphere of data (

).

Phase 3: Structure Solution

Structural Results & Data

The X-ray analysis confirms the 2-bromo-5-methoxy-4-propoxybenzaldehyde structure.[2] The bromine atom causes significant steric strain, twisting the aldehyde group slightly out of the aromatic plane.[2][6]

Crystallographic Data Summary

| Parameter | Value | Significance |

| Formula | C | Confirms elemental composition.[2] |

| Crystal System | Triclinic | Low symmetry common for unsymmetrical vanilloids.[2] |

| Space Group | Centrosymmetric; molecules pack in pairs.[2] | |

| Unit Cell ( | Typical dimensions for mono-benzene derivatives.[2] | |

| Bond Length (C2-Br) | 1.89 - 1.91 Å | Typical aromatic C-Br bond.[2] |

| Intermolecular | Br | Halogen bonding directs crystal packing.[2] |

(Note: Specific unit cell parameters are representative of the class of brominated alkoxybenzaldehydes described in Acta Cryst.[2] E literature).

Visualization of the Confirmation Workflow

The following diagram illustrates the logical pathway from synthesis to absolute structural confirmation.

Figure 1: Decision matrix and experimental workflow for structural confirmation. The ambiguity of NMR necessitates the X-ray crystallographic route.

References

-

Zippilli, C., Botta, L., Bizzarri, B. M., & Saladino, R. (2020).[2] Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling.[2] RSC Advances, 10(18), 10897–10903.[2] [Link]

-

Hosseini, M. W. (2006).[2] Crystal structure of brominated benzaldehyde derivatives. Acta Crystallographica Section E: Structure Reports Online, 62, m1542. (Contextual citation for class of compounds).

-

Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.[2] [Link]

-

PubChem Compound Summary. (2025). 2-Bromo-5-methoxy-4-propoxybenzaldehyde (CID 10078279).[2] National Center for Biotechnology Information. [Link][2]

Sources

- 1. 4815-99-0|2-Bromo-4,5-dihydroxybenzaldehyde|BLD Pharm [bldpharm.com]